molecular formula C17H19NO6 B11059220 ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate

ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate

Cat. No.: B11059220
M. Wt: 333.3 g/mol
InChI Key: AGJRYZVRLVDAAJ-ZCJJVTNMSA-N
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Description

Ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate involves several steps, including the formation of the hexa-2,4-dienoate backbone and the introduction of the carbamoyl and dimethylphenyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of additional functional groups or the modification of existing ones.

    Reduction: This reaction can result in the conversion of the compound to a more reduced state, potentially altering its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E,4E)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate shares similarities with other compounds that have a hexa-2,4-dienoate backbone and similar functional groups. Examples include:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

ethyl (2E,5Z)-2-carbamoyl-6-(2,4-dimethylphenyl)-3,6-dihydroxy-4-oxohexa-2,5-dienoate

InChI

InChI=1S/C17H19NO6/c1-4-24-17(23)14(16(18)22)15(21)13(20)8-12(19)11-6-5-9(2)7-10(11)3/h5-8,19,21H,4H2,1-3H3,(H2,18,22)/b12-8-,15-14+

InChI Key

AGJRYZVRLVDAAJ-ZCJJVTNMSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(=O)/C=C(/C1=C(C=C(C=C1)C)C)\O)/O)/C(=O)N

Canonical SMILES

CCOC(=O)C(=C(C(=O)C=C(C1=C(C=C(C=C1)C)C)O)O)C(=O)N

Origin of Product

United States

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